molecular formula C18H22ClN3O4S2 B2924799 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1185173-06-1

6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2924799
CAS No.: 1185173-06-1
M. Wt: 443.96
InChI Key: KOUNMIKSHBMPNP-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a sophisticated chemical intermediate based on the 4,5,6,7-tetrahydrothienopyridine scaffold, a structure recognized for its diverse pharmacological properties . This specific compound is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The 4,5,6,7-tetrahydrothienopyridine core is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including antiplatelet, antifungal, and antitumor effects . The inclusion of the tosylacetamido group and the carboxamide functionality makes this reagent a valuable building block for the development of potential protease inhibitors or other enzyme-targeting therapeutic agents. Recent research highlights that derivatives of the tetrahydrothienopyridine scaffold demonstrate promising antifungal activity against various plant pathogens, suggesting a potential application for this compound in the exploration of new agrochemical fungicides . Furthermore, this scaffold is a key synthetic intermediate for important pharmaceutical agents, such as the antiplatelet drug (S)-(+)-Clopidogrel . This product is strictly for Research Use Only (RUO) and is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals. For research purposes, this compound should be stored in a cool, dark place at room temperature and handled with appropriate personal protective equipment, as related compounds may cause skin and eye irritation .

Properties

IUPAC Name

6-methyl-2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2.ClH/c1-11-3-5-12(6-4-11)27(24,25)10-15(22)20-18-16(17(19)23)13-7-8-21(2)9-14(13)26-18;/h3-6H,7-10H2,1-2H3,(H2,19,23)(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUNMIKSHBMPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride

This compound is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This compound belongs to a class of tetrahydrothieno derivatives which have been studied for their biological properties.

Biological Activity

1. Mechanism of Action:
The compound is believed to exert its biological effects through modulation of various signaling pathways. It may interact with specific receptors or enzymes involved in disease processes such as inflammation and cancer.

2. Anti-inflammatory Activity:
Research indicates that compounds similar to 6-Methyl-2-(2-tosylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide have shown promise in inhibiting pro-inflammatory cytokines. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory diseases.

3. Antitumor Activity:
Some studies have suggested that thieno derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The exact mechanisms remain under investigation but may involve interference with cell cycle regulation and apoptosis pathways.

4. Neuroprotective Effects:
Compounds within this chemical class have been studied for neuroprotective properties. They may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of cytokine production
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress and inflammation

Case Studies

  • Anti-inflammatory Study : A study demonstrated that a related compound effectively reduced levels of IL-1β and TNFα in an animal model of arthritis, suggesting a similar potential for this compound.
  • Antitumor Research : In vitro assays revealed that thieno derivatives could significantly inhibit the proliferation of various cancer cell lines while promoting apoptosis through caspase activation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Methyl Tosylacetamido C₁₉H₂₅ClN₃O₄S₂ 496.6 Bulky tosyl group enhances metabolic stability; hydrochloride improves solubility.
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl Propionamido C₁₉H₂₃ClN₂O₃S 394.9 Increased lipophilicity from benzyl group; ester at position 3 reduces polarity.
6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride Methyl Sulfonylbenzamido (piperidine-linked) C₂₂H₂₉ClN₄O₄S₂ 513.1 Sulfonyl group enhances solubility; piperidine moiety may improve CNS penetration.
6-Acetyl-2-(1-(4-chlorophenyl)cyclopentanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Acetyl Cyclopentanecarboxamido (chlorophenyl-linked) C₂₂H₂₄ClN₃O₃S 446.0 Acetyl group reduces steric bulk; chlorophenyl enhances halogen bonding potential.
Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Benzyl Thiophene-2-carboxamido C₂₂H₂₃ClN₂O₃S₂ 463.0 Thiophene ring introduces π-π stacking potential; ester group lowers solubility.

Structure-Activity Relationship (SAR) Insights

Position 2 Modifications

  • This substitution may also enhance binding to hydrophobic pockets in target proteins .
  • Sulfonylbenzamido () : The sulfonyl group improves aqueous solubility, while the piperidine linker may facilitate interactions with charged residues in binding sites.
  • Thiophene-2-carboxamido () : The thiophene heterocycle enables π-π interactions, which are absent in the target compound’s tosyl group .

Position 6 Modifications

  • Methyl vs. The acetyl group () introduces polarity but reduces steric bulk .

Pharmacological Implications

  • Hydrochloride Salt : Present in the target and analogs (), this salt form enhances bioavailability by improving water solubility.
  • Receptor Binding: Analogous compounds (e.g., ’s 2-amino-3-benzoylthiophenes) suggest that substituents at position 2 are critical for allosteric modulation of adenosine A1 receptors. The target’s tosylacetamido group may mimic such interactions by providing hydrogen-bond acceptors .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
The synthesis of the tetrahydrothieno[2,3-c]pyridine core can be optimized by adjusting reaction conditions such as solvent polarity, acid concentration, and reaction time. For example, demonstrates that using methanol as a solvent with concentrated hydrochloric acid (HCl) facilitates deprotection of the tert-butoxycarbonyl (Boc) group in related analogs. To enhance purity:

  • Perform intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
  • Optimize stoichiometry of the tosylacetamido coupling step using HATU/DIPEA in DMF to minimize side reactions.

Table 1: Key Reaction Parameters for Core Synthesis

ParameterOptimal RangeImpact on Yield/Purity
HCl Concentration10–12 M in MeOHEnsures complete Boc removal
Reaction Time1–2 hoursPrevents over-acidification
Temperature25°C (room temp)Avoids thermal degradation

Advanced: What computational methods are recommended to predict the reactivity of the tosylacetamido group in nucleophilic environments?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of the tosylacetamido group. highlights ICReDD’s approach, combining quantum chemical calculations with experimental validation:

  • Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Simulate reaction pathways for sulfonamide cleavage under basic conditions.
  • Validate predictions via LC-MS monitoring of byproducts (e.g., p-toluenesulfonic acid formation) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: 1H/13C NMR in DMSO-d6 to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups).
  • HPLC-MS: C18 column, 0.1% formic acid/acetonitrile gradient to assess purity (>98%) and molecular ion ([M+H]+ = calculated m/z).
  • FT-IR: Confirm amide (1650–1700 cm⁻¹) and sulfonamide (1150–1200 cm⁻¹) stretches .

Advanced: How can isotopic labeling resolve mechanistic ambiguities in the tetrahydrothieno[2,3-c]pyridine ring formation?

Methodological Answer:
Incorporate 13C-labeled precursors (e.g., 13C-methyl groups) during cyclization steps to track ring-closure mechanisms. ’s feedback loop methodology suggests:

  • Use kinetic isotope effects (KIE) to distinguish between stepwise vs. concerted pathways.
  • Pair labeled synthesis with in-situ NMR to monitor intermediates.
  • Compare experimental data with computed transition states (e.g., Gaussian 16) .

Basic: What safety protocols are essential when handling this hydrochloride salt in aqueous conditions?

Methodological Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact ( ).
  • Neutralize acidic waste with sodium bicarbonate before disposal.
  • Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can researchers address contradictions in reported solubility data across different solvents?

Methodological Answer:
Systematically test solubility using the "shake-flask" method under controlled conditions (25°C, 48 hours equilibration). For polar aprotic solvents (DMF, DMSO), measure saturation concentration via UV-Vis (λmax ~270 nm). Compare results with COSMO-RS computational predictions to identify discrepancies caused by polymorphism or impurities .

Basic: What strategies mitigate byproduct formation during the final carboxamide coupling step?

Methodological Answer:

  • Use Schlenk techniques to exclude moisture.
  • Activate carboxylic acid with EDCI/HOBt instead of HATU for milder conditions.
  • Purify via recrystallization (ethanol/water) to remove unreacted tosyl chloride .

Advanced: How can solid-state NMR and X-ray diffraction elucidate polymorphic behavior?

Methodological Answer:

  • Grow single crystals via slow evaporation in ethanol/water (7:3 v/v).
  • Collect X-ray data (Mo Kα radiation, 100 K) to solve crystal packing.
  • Use 13C CP/MAS NMR to compare hydrogen-bonding networks in polymorphs .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence-based assays (e.g., kinase targets, IC50 determination).
  • Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Cytotoxicity: MTT assay in HEK293 cells (10–100 μM range) .

Advanced: How can flow chemistry improve scalability while maintaining stereochemical integrity?

Methodological Answer:
Design a continuous-flow reactor (’s RDF2050112 subclass) with:

  • Immobilized catalysts (e.g., Pd/C for hydrogenation).
  • Real-time FTIR monitoring at key junctions.
  • Residence time optimization (2–5 minutes) to prevent epimerization .

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